molecular formula C4F8O B1620705 Octafluoro-3-methoxyprop-1-ene CAS No. 67641-44-5

Octafluoro-3-methoxyprop-1-ene

Cat. No.: B1620705
CAS No.: 67641-44-5
M. Wt: 216.03 g/mol
InChI Key: QPYXRHPMKLWCEA-UHFFFAOYSA-N
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Description

Octafluoro-3-methoxyprop-1-ene is a fluorinated organic compound with the molecular formula C4F8O It is characterized by the presence of multiple fluorine atoms and a trifluoromethoxy group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octafluoro-3-methoxyprop-1-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of pentafluoroallyl fluoride with trifluoromethyl hypofluorite. The reaction is carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactivity of fluorinated compounds and the potential release of toxic by-products .

Chemical Reactions Analysis

Types of Reactions

Octafluoro-3-methoxyprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while addition reactions can produce saturated compounds with new functional groups .

Scientific Research Applications

Octafluoro-3-methoxyprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octafluoro-3-methoxyprop-1-ene involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octafluoro-3-methoxyprop-1-ene is unique due to the presence of both pentafluoro and trifluoromethoxy groups, which confer distinct chemical properties. These features make it valuable for specific applications where high fluorine content and reactivity are desired .

Properties

IUPAC Name

1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-1(2(6)7)3(8,9)13-4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYXRHPMKLWCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(OC(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382474
Record name Octafluoro-3-methoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67641-44-5
Record name Octafluoro-3-methoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octafluoro-3-methoxyprop-1-ene
Reactant of Route 2
Octafluoro-3-methoxyprop-1-ene
Reactant of Route 3
Octafluoro-3-methoxyprop-1-ene

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